Benzoxazole, 2-heptyl-
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Overview
Description
2-Heptyl-1,3-benzoxazole: is a chemical compound with the molecular formula C₁₄H₁₉NO . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The “2-heptyl” substituent indicates that a heptyl (7-carbon) group is attached to the nitrogen atom of the oxazole ring. This compound exhibits interesting properties and has applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-heptyl-1,3-benzoxazole. One common method involves the condensation of 2-aminophenol with heptanal (heptanaldehyde) under acidic conditions. The reaction proceeds through cyclization, resulting in the formation of the benzoxazole ring.
Reaction Conditions::Starting Materials: 2-aminophenol, heptanal
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically reflux conditions
Major Product: 2-heptyl-1,3-benzoxazole
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity:: 2-Heptyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of the heptyl group or the benzoxazole ring.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Substitution reactions at the benzoxazole ring or the heptyl group.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃, or H₂O₂)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)
Substitution: Various nucleophiles (e.g., alkyl halides, amines)
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to the formation of corresponding oxazole derivatives, while reduction could yield partially saturated compounds.
Scientific Research Applications
2-Heptyl-1,3-benzoxazole finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential bioactive properties, although further studies are needed.
Medicine: Investigated for its antimicrobial and antifungal activities
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism by which 2-heptyl-1,3-benzoxazole exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
2-Heptyl-1,3-benzoxazole stands out due to its unique heptyl substituent. Similar compounds include other benzoxazoles, such as 2-ethylbenzoxazole and 2-propylbenzoxazole.
Properties
CAS No. |
6797-17-7 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-heptyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |
InChI Key |
PXUGHSBJSXMHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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